

Application Note: A Validated HPLC Method for the Analysis of Oxytetracycline

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Compound of Interest

Compound Name: (4S,5S,6S,12aS)-Oxytetracycline

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Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Oxytetracycline. The described protocol is applicable for the determination of Oxytetracycline in bulk drug substances and pharmaceutical formulations. This application note provides a comprehensive overview of the chromatographic conditions, method validation parameters as per the International Council for Harmonisation (ICH) guidelines, and detailed experimental protocols.

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, widely used in both human and veterinary medicine to treat a variety of bacterial infections.[1][2][3] It functions by inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] Accurate and reliable analytical methods are crucial for the quality control of Oxytetracycline in pharmaceutical products to ensure their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[4] This application note presents a validated HPLC method for the determination of Oxytetracycline.

Chromatographic Conditions



A summary of the optimized chromatographic conditions for the analysis of Oxytetracycline is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

Parameter	Recommended Condition
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV Detector
Column	C18, 5 µm, 250 mm x 4.6 mm (e.g., Nucleosil C18)[5]
Mobile Phase	Acetonitrile: Methanol: 0.4% Orthophosphoric acid (pH 2.7) (20:10:70, v/v/v)[5]
Flow Rate	1.0 mL/min[5]
Injection Volume	10 μL[5]
Column Temperature	20°C[5]
Detection Wavelength	254 nm[5]
Run Time	Approximately 12 minutes[5]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.

Table 2: Summary of Method Validation Data



Validation Parameter	Result
Linearity Range	10 - 100 μg/mL[6]
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD%)	
- Repeatability	< 2.0%
- Intermediate Precision	< 2.0%
Specificity	The method is selective for Oxytetracycline in the presence of excipients and degradation products.
Limit of Detection (LOD)	0.07 μg/mL[6]
Limit of Quantification (LOQ)	0.32 μg/mL[7]

Experimental ProtocolsPreparation of Solutions

- 4.1.1. Mobile Phase Preparation Prepare a mixture of acetonitrile, methanol, and 0.4% orthophosphoric acid in a ratio of 20:10:70 (v/v/v). Adjust the pH of the 0.4% orthophosphoric acid to 2.7 with triethanolamine before mixing.[5] Filter the mobile phase through a 0.45 μ m membrane filter and degas prior to use.
- 4.1.2. Standard Stock Solution Preparation (1000 μ g/mL) Accurately weigh 10 mg of Oxytetracycline reference standard and transfer it into a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.01 M HCl.[5]
- 4.1.3. Preparation of Standard Calibration Curve Solutions From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 μ g/mL to 100 μ g/mL by diluting with the mobile phase.[6]
- 4.1.4. Sample Preparation For a powder formulation, accurately weigh a quantity of the powder equivalent to 10 mg of Oxytetracycline and transfer it to a 100 mL volumetric flask. Add



approximately 70 mL of 0.01 M HCl and sonicate for 15 minutes to dissolve.[5] Dilute to volume with 0.01 M HCl and mix well. Filter a portion of the solution through a 0.45 μ m syringe filter into an HPLC vial.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 μ g/mL standard solution five times and evaluate the following parameters:

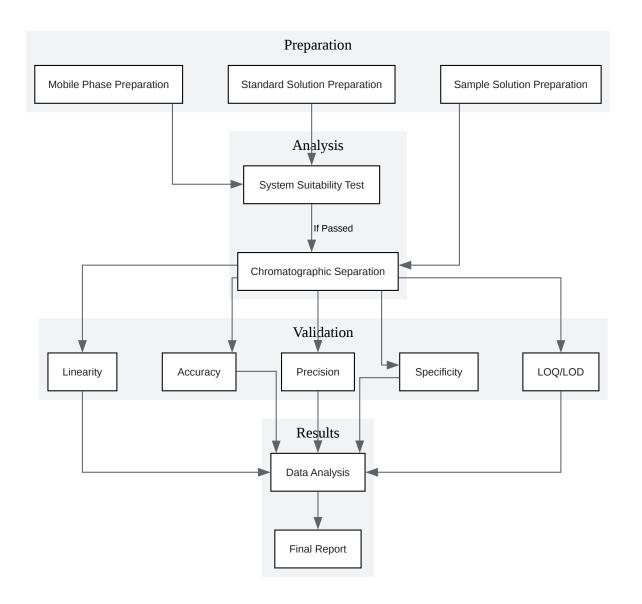
- Tailing Factor: Should not be more than 2.0.
- Theoretical Plates: Should be not less than 2000.
- Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0%.

Validation Experiments

- Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Oxytetracycline at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).[5]
- Precision:
 - Repeatability: Analyze six replicate injections of the 50 μg/mL standard solution on the same day.
 - Intermediate Precision: Analyze the same sample on two different days by two different analysts.
- Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of Oxytetracycline.
- LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.



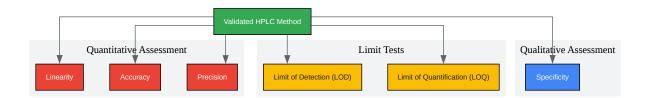
Visualizations



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Caption: Workflow for HPLC Method Development and Validation.





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Caption: Relationship of HPLC Method Validation Parameters.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the determination of Oxytetracycline in pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines, and the results demonstrate its suitability for routine quality control analysis. The short run time of approximately 12 minutes allows for a high throughput of samples.[5]

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